molecular formula C14H14O5 B2887662 [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 428839-65-0

[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B2887662
M. Wt: 262.261
InChI Key: HZQDNFUBIZJIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, is a chemical compound with the molecular weight of 262.26 . It has been used in the synthesis of water-soluble photoactive cellulose derivatives .


Synthesis Analysis

The compound can be synthesized by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . Another method involves reacting 4-methylcoumarin with acetic anhydride .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using NMR and IR spectroscopy . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The compound can undergo light-triggered photodimerization when it is in the dissolved state . This photochemistry can be used to control the properties of new polysaccharide derivatives .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 268–270°C . Its solubility and other physical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Application 1: Synthesis of Photoactive Cellulose Derivatives

  • Summary of the Application : This compound is used in the synthesis of water-soluble photoactive cellulose derivatives. These derivatives are of interest in the design of smart materials .
  • Methods of Application : The compound is used in a mild esterification of cellulose, activated with N,N′-carbonyldiimidazole. This is followed by a modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride .
  • Results or Outcomes : The result is a water-soluble polyelectrolyte decorated with high amounts of photochemically active chromene moieties. The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied using UV–Vis spectroscopy .

Application 2: Synthesis of Coumarin Heterocycles

  • Summary of the Application : The compound is used in the synthesis of coumarin heterocycles, which have valuable biological and pharmaceutical properties .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the synthesis procedures are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
  • Results or Outcomes : The outcomes of these synthesis procedures are coumarin systems with various biological properties. These coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Application 3: Production of Iron Oxide Particles

  • Summary of the Application : This compound is potentially used for the production of iron oxide particles, which are used in microscopy .
  • Methods of Application : The compound is synthesized by reacting 4-methylcoumarin with acetic anhydride .
  • Results or Outcomes : The outcome of this process is the production of iron oxide particles that can be used in microscopy .

Application 4: Synthesis of Coumarin Derivatives

  • Summary of the Application : The compound is used in the synthesis of coumarin derivatives .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of these synthesis procedures are coumarin systems with various biological properties .

Application 5: Production of Iron Oxide Particles

  • Summary of the Application : This compound is potentially used for the production of iron oxide particles, which are used in microscopy .
  • Methods of Application : The compound is synthesized by reacting 4-methylcoumarin with acetic anhydride .
  • Results or Outcomes : The outcome of this process is the production of iron oxide particles that can be used in microscopy .

Application 6: Synthesis of Coumarin Derivatives

  • Summary of the Application : The compound is used in the synthesis of coumarin derivatives .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of these synthesis procedures are coumarin systems with various biological properties .

Future Directions

The compound’s photoactive properties make it of interest in the design of smart materials . Future research could explore its potential applications in this area.

properties

IUPAC Name

2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-9-6-13(17)19-14-8(2)11(5-4-10(9)14)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDNFUBIZJIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.